molecular formula C19H30N6O5 B14574327 2-(Hydroxymethyl)-5-[6-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]purin-9-yl]oxolane-3,4-diol CAS No. 61468-66-4

2-(Hydroxymethyl)-5-[6-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]purin-9-yl]oxolane-3,4-diol

Cat. No.: B14574327
CAS No.: 61468-66-4
M. Wt: 422.5 g/mol
InChI Key: KYIHJEFZRHAKSA-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-[6-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]purin-9-yl]oxolane-3,4-diol is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes a purine base, a piperidine ring, and multiple hydroxyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5-[6-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]purin-9-yl]oxolane-3,4-diol typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The hydroxyl groups are then added via oxidation reactions using reagents such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This often involves the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-5-[6-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]purin-9-yl]oxolane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and amines, which can be further utilized in different applications.

Scientific Research Applications

2-(Hydroxymethyl)-5-[6-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]purin-9-yl]oxolane-3,4-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a probe for biochemical assays.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the piperidine ring play crucial roles in binding to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl
  • 2,2,6,6-Tetramethyl-1-hydroxypiperidine
  • N-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-2-iodoacetamide

Uniqueness

Compared to similar compounds, 2-(Hydroxymethyl)-5-[6-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]purin-9-yl]oxolane-3,4-diol stands out due to its unique combination of a purine base and a piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable molecule for diverse applications in research and industry.

Properties

CAS No.

61468-66-4

Molecular Formula

C19H30N6O5

Molecular Weight

422.5 g/mol

IUPAC Name

2-(hydroxymethyl)-5-[6-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C19H30N6O5/c1-18(2)5-10(6-19(3,4)25(18)29)23-15-12-16(21-8-20-15)24(9-22-12)17-14(28)13(27)11(7-26)30-17/h8-11,13-14,17,26-29H,5-7H2,1-4H3,(H,20,21,23)

InChI Key

KYIHJEFZRHAKSA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1O)(C)C)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)C

Origin of Product

United States

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